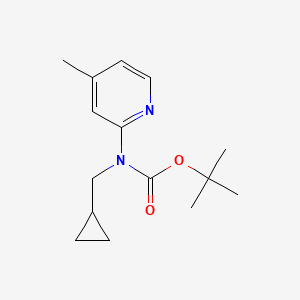
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.
Wirkmechanismus
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate is a selective inhibitor of ACC, which is involved in the synthesis of fatty acids. By inhibiting ACC, Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate reduces the production of fatty acids and promotes the breakdown of stored fat. This leads to a decrease in triglyceride and cholesterol levels in the body.
Biochemical and Physiological Effects:
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides and cholesterol in the body, improves insulin sensitivity and glucose tolerance, and promotes the breakdown of stored fat. It also increases the levels of ketone bodies in the blood, which can be used as an alternative energy source by the body.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has several advantages for lab experiments. It is a selective inhibitor of ACC and has been shown to be effective in reducing the levels of triglycerides and cholesterol in animal models. However, there are also some limitations to its use in lab experiments. Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research on Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate. One direction is to study its safety and efficacy in humans. Another direction is to investigate its potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Additionally, further research can be done to understand the mechanism of action of Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate and to identify potential side effects and drug interactions.
Synthesemethoden
The synthesis of Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate involves several steps. The first step is the preparation of tert-butyl N-(cyclopropylmethyl) carbamate, which is achieved by reacting cyclopropylmethylamine with tert-butyl chloroformate. The second step involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 4-methylpyridin-2-amine to form Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing the levels of triglycerides and cholesterol in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. These findings suggest that Tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-YL)carbamate may have potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-8-16-13(9-11)17(10-12-5-6-12)14(18)19-15(2,3)4/h7-9,12H,5-6,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUSRCUHFXNLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC2CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757095 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)

![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)
![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)

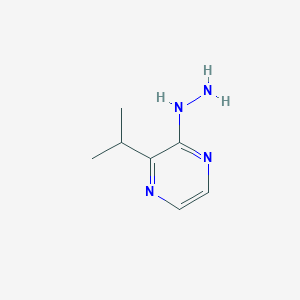
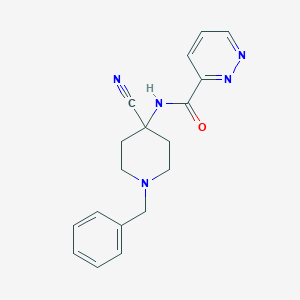
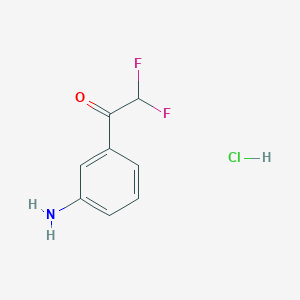
![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)


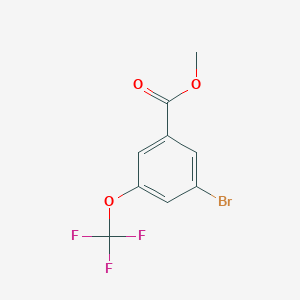
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)